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Compound of Interest

Compound Name: ASNOO07 benzenesulfonate

Cat. No.: B8210178

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties,
and mechanism of action of ASN007 benzenesulfonate, a potent and selective inhibitor of the
extracellular signal-regulated kinases ERK1 and ERK2. All quantitative data is presented in
structured tables, and key experimental methodologies are detailed.

Introduction

ASNO0O07, also known as ERAS-007, is an orally bioavailable, small-molecule inhibitor of ERK1
and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.
[1] The MAPK pathway, frequently referred to as the RAS-RAF-MEK-ERK pathway, is a critical
regulator of cellular processes including proliferation and survival.[2] Hyperactivation of this
pathway due to mutations in genes such as BRAF and RAS is a common driver in a wide
variety of human cancers.[2][3] ASNOO7 has shown significant antiproliferative activity in
preclinical models of tumors with these mutations and is currently in clinical development.[2][4]
This document details the technical specifications and methodologies relevant to ASN007
benzenesulfonate.

Synthesis of ASN007 Benzenesulfonate
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The precise, industrial-scale synthesis protocol for ASN007 benzenesulfonate is proprietary.
However, based on the complex heterocyclic structure of the active pharmaceutical ingredient,
a plausible multi-step synthetic route can be conceptualized. The synthesis would involve the
careful assembly of the substituted pyrimidine and imidazole rings, followed by an amide
coupling to the chiral aminoethyl side chain. The final step involves salt formation with
benzenesulfonic acid to yield the desired benzenesulfonate salt, which often improves the
compound's stability and solubility.

Chemical and Physical Properties

ASNO0O07 is chemically identified as N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-
methyl-2-(oxan-4-ylamino)pyrimidin-4-yllimidazole-4-carboxamide.[3] The benzenesulfonate
salt form is frequently used in research and development.[5] Key chemical properties are
summarized in the table below.

Property Value Reference

N-[(1S)-2-amino-1-(3-chloro-5-

fluorophenyl)ethyl]-1-[5-methyl-
IUPAC Name 2-(oxan-4-ylamino)pyrimidin-4-  [3]

yllimidazole-4-carboxamide

benzenesulfonate

ASN-007, ERAS-007, ERK-IN-

Synonyms 3 [3]
Molecular Formula C22H25CIFN7O2 (Free Base) [3]
Molecular Weight 473.93 g/mol (Free Base) [3]
CAS Number 2055597-12-9 (Free Base)

2055597-39-0
CAS Number [5]
(Benzenesulfonate/Besylate)

Appearance Solid powder

Solubility Soluble in DMSO [6]
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Mechanism of Action and Biological Activity

ASNOOQ7 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[2] By
binding to the ATP pocket of these enzymes, it prevents the phosphorylation of downstream
substrates, thereby inhibiting the entire MAPK signaling cascade.[1] This leads to cell cycle
arrest and a reduction in tumor cell proliferation and survival, particularly in cancers that are

dependent on this pathway.[2][3]
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ASNOO7 inhibits the MAPK pathway by targeting ERK1/2.

Kinase Selectivity Profile
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ASNOO7 is highly selective for ERK1 and ERK2. In a broad kinase profiling assay against 335
kinases, it demonstrated potent inhibition of ERK1/2 with minimal off-target effects at a
concentration of 1 uM.[7] The ICso values highlight its selectivity.

Kinase Target ICs0 (NM) Reference
ERK1 2 [7][8]
ERK2 2 [718]

Note: ICso values for the top 22 kinases identified in primary screening confirmed high
selectivity for ERK1/2 over other kinases, including those in the CMGC and CAMK subfamilies.

[7]

Cellular Activity

ASNOO7 demonstrates potent anti-proliferative activity in cancer cell lines harboring BRAF and
various RAS mutations (KRAS, NRAS, HRAS).[2] It effectively inhibits the phosphorylation of
downstream ERK1/2 targets, such as RSK1, in a dose-dependent manner.[5][7] Furthermore, it
has shown efficacy in preclinical models of melanoma that have developed resistance to BRAF
and MEK inhibitors.[2][9]

Experimental Protocols

Detailed protocols are essential for the accurate evaluation of kinase inhibitors like ASNOO7.
Below are representative methodologies for key experiments.

In Vitro ERK1/2 Enzymatic Activity Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to
determine the ICso of ASNOO07 against ERK1 and ERK2. The assay measures the
phosphorylation of a substrate peptide by the kinase.

Materials:
e Recombinant active ERK1 or ERK2 enzyme

» Biotinylated substrate peptide (e.g., Biotin-MBP)
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e ATP

o Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

o ASNO007 benzenesulfonate, serially diluted in DMSO

o HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and
Streptavidin-XL665

e Low-volume 384-well assay plates (white)
o HTRF-compatible plate reader
Procedure:

o Compound Preparation: Prepare a 10-point serial dilution of ASN007 benzenesulfonate in
100% DMSO, starting from 100 pM.

¢ Kinase Reaction:

[¢]

Add 2 pL of diluted ASNOO7 or DMSO (vehicle control) to the wells of a 384-well plate.
o Add 4 pL of a 2.5x solution of ERK1 or ERK2 enzyme in assay buffer.
o Pre-incubate for 15 minutes at room temperature.

o Initiate the kinase reaction by adding 4 pL of a 2.5x solution of ATP and biotinylated
substrate in assay buffer. Final concentrations should be at the Km for ATP and ~100-500
nM for the substrate.

o Incubate for 60 minutes at room temperature.
e Detection:

o Stop the reaction by adding 10 pL of HTRF detection buffer containing the Europium
cryptate-labeled antibody and Streptavidin-XL665.
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o Incubate for 60 minutes at room temperature, protected from light.

o Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate
emission) and 665 nm (FRET signal).

e Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the ratio against the
logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation
to determine the I1Cso value.

Cellular Western Blot for p-RSK1 Inhibition

This protocol measures the ability of ASNOO7 to inhibit ERK signaling in a cellular context by
quantifying the phosphorylation of its direct substrate, RSK1.

Materials:

Cancer cell line (e.g., HT-29, which has a BRAF V600E mutation)
Cell culture medium and serum

ASNO007 benzenesulfonate

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g.,
PMSF, sodium orthovanadate, sodium fluoride)

BCA Protein Assay Kit

SDS-PAGE gels, buffers, and electrophoresis equipment
PVDF membrane and transfer apparatus

Blocking Buffer (5% w/v BSA in TBST)

Primary antibodies: Rabbit anti-phospho-RSK1 (Ser380), Rabbit anti-total RSK1, Mouse
anti-B-actin

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse 1gG

Enhanced Chemiluminescence (ECL) substrate
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e Chemiluminescence imaging system
Procedure:
e Cell Treatment:
o Plate HT-29 cells in 6-well plates and allow them to adhere overnight.

o Treat the cells with increasing concentrations of ASNOO7 (e.g., 0, 1, 10, 100, 1000 nM) for
4 hours.

e Lysate Preparation:

Wash cells with ice-cold PBS.

o

[¢]

Lyse cells on ice with 100 pL of supplemented lysis buffer.

[¢]

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

[e]

Determine protein concentration of the supernatant using a BCA assay.
e Western Blotting:

o Normalize protein amounts (e.g., 20 ug per lane) and prepare samples with Laemmli
buffer. Denature at 95°C for 5 minutes.

o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
o Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with primary antibody against p-RSK1 (diluted in 5% BSA/TBST)
overnight at 4°C.

o Wash the membrane three times with TBST.
o Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

o Wash three times with TBST.
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o Detection & Analysis:
o Apply ECL substrate and capture the signal using an imaging system.

o To confirm equal protein loading, strip the membrane and re-probe for total RSK1 and -
actin.

o Quantify band intensities to determine the dose-dependent inhibition of RSK1
phosphorylation.
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General workflow for screening and validating an ERK inhibitor.

Clinical Development
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ASNOO7 has been evaluated in a Phase | clinical trial in patients with advanced solid tumors
harboring BRAF and RAS pathway mutations (NCT03415126).[2][10] Early results have
indicated that the compound is well-tolerated with signs of durable clinical activity.[2] The
combination of ASNOO7 with other targeted agents, such as PI3K inhibitors, has also been
explored in preclinical models and may offer a strategy to overcome resistance mechanisms.[9]

Conclusion

ASNO007 benzenesulfonate is a highly potent and selective, orally bioavailable inhibitor of
ERK1 and ERK2. Its focused mechanism of action translates to significant anti-tumor activity in
preclinical models driven by RAS and RAF mutations. The well-defined chemical properties
and robust biological profile make ASNOO7 a promising candidate for targeted cancer therapy.
The experimental protocols and data presented in this guide provide a technical foundation for
researchers and drug developers working with this compound and in the broader field of MAPK
pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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